molecular formula C8H10BrNO2 B8394996 2-Bromo-6-methyl-4-ethoxy-pyridine 1-oxide

2-Bromo-6-methyl-4-ethoxy-pyridine 1-oxide

Cat. No. B8394996
M. Wt: 232.07 g/mol
InChI Key: FBDAGIXMRBDFMQ-UHFFFAOYSA-N
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Patent
US09260441B2

Procedure details

2-Bromo-6-methyl-4-ethoxy-pyridine 1-oxide (a total of 9.85 g, 42 mmol) was divided in two batches, suspended in ethyl acetate (anhydrous, total of 130 ml), phosphorus trichloride (total of 15 ml) was added dropwise and the mixtures were stirred at 50° C. for three hours. Then the mixture of each batch was poured onto crushed ice (250 ml each) with stirring, ethyl acetate (250 ml each) was added, the phases were separated and the organic phases were washed with water (2 times), dried (magnesium sulfate) and concentrated under reduced pressure. The residues were combined and purified by column chromatography (silica, petrolether/ethyl acetate 95:5) and then by preparative HPLC (Waters XBridge, gradient of water containing 0.1% NH3 and acetonitrile) to give 2.2 g of a yellow oil (10 mmol, 24% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
24%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-].P(Cl)(Cl)Cl.O.C(#N)C>C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)OCC)C)[O-]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixtures were stirred at 50° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the mixture of each batch
ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phases were washed with water (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, petrolether/ethyl acetate 95:5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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